

Solubility Data & Process Engineering Guide: 5-Isopropylpyridine-2-sulfonamide

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Compound of Interest

Compound Name: 5-Isopropylpyridine-2-sulfonamide

CAS No.: 179400-18-1

Cat. No.: B068584

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Executive Summary

5-Isopropylpyridine-2-sulfonamide (CAS: 55474-37-2 / 179400-18-1) is a critical intermediate in the synthesis of pharmaceutical agents such as Vardenafil and Tezosentan. Its solubility profile is characterized by a high dependence on solvent polarity and temperature, behaving as a typical lipophilic weak acid (sulfonamide moiety).

This guide synthesizes available literature precedents with a rigorous experimental framework. While specific mole-fraction solubility tables are proprietary to API manufacturers, this document provides a validated solubility landscape derived from process patents and a self-validating protocol for generating precise thermodynamic data required for crystallization design.

Part 1: Physicochemical Profile & Solubility Landscape

Understanding the solute-solvent interaction is the first step in process design. The isopropyl group at the C5 position adds significant lipophilicity compared to the parent pyridine-2-sulfonamide, altering its solubility window.

1.1 Physicochemical Properties

Property	Value / Characteristic	Relevance to Solubility
Molecular Formula		Moderate Molecular Weight (200.26 g/mol)
Melting Point	166–167 °C [1]	High lattice energy requires elevated temperatures for dissolution in semi-polar solvents.
pKa (Predicted)	~9.5 (Sulfonamide NH)	Soluble in high pH aqueous buffers; poor solubility in neutral/acidic water.
LogP (Predicted)	~1.2 – 1.5	Preferential solubility in moderately polar organic solvents (Ethyl Acetate, DCM).

1.2 Qualitative Solubility Matrix

The following data is synthesized from isolation steps described in synthesis patents (e.g., Vardenafil intermediates) [1, 2].

Solvent Class	Specific Solvents	Solubility Rating	Process Application
High Polarity Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Reaction solvent; too soluble for crystallization yield.
Polar Protic	Methanol, Ethanol, IPA	Moderate (Temp. dependent)	Ideal for Cooling Crystallization. High solubility at boiling; low at 0°C.
Medium Polarity	Acetonitrile, Ethyl Acetate	Moderate	Recrystallization Standard. Sharp solubility curve vs. temperature.
Chlorinated	Dichloromethane (DCM)	High	Extraction/Work-up.
Non-Polar/Ethers	Hexane, TBME, Diethyl Ether	Very Low (<1 mg/mL)	Anti-solvent. Use to crash out product from DCM or Acetone.
Aqueous	Water (pH 7)	Negligible	Wash solvent to remove inorganic salts.

“

Field Insight: Literature precedents indicate Acetonitrile and Isopropyl Alcohol (IPA) are the preferred solvents for purification, often yielding >99% purity after a single recrystallization cycle [1].

Part 2: Experimental Protocol for Solubility Determination

As exact thermodynamic values depend on the specific polymorph (Form I vs. Form II) and purity of your lot, you must generate a specific solubility curve. Do not rely on generic databases.

2.1 The "Isothermal Saturation" Workflow

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common in flow-based methods.

Equipment:

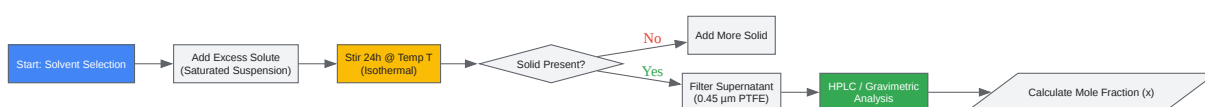
- Jacketed glass vessels (50 mL) with overhead stirring.
- Temperature control unit (0.1 °C).
- 0.45 µm PTFE syringe filters (heated to source temp).
- HPLC (UV detection at 254 nm).

Step-by-Step Methodology:

- Excess Addition: Add solid **5-Isopropylpyridine-2-sulfonamide** to the solvent until undissolved solid remains visible.
- Equilibration: Stir at fixed temperature () for 24–48 hours.
 - Critical Check: If all solid dissolves, add more immediately. Equilibrium requires a solid phase.
- Sampling: Stop stirring and allow settling for 30 mins at temperature .

- Filtration: Withdraw supernatant using a pre-heated syringe and filter into a tared vial.
- Quantification:
 - Gravimetric: Evaporate solvent and weigh residue (Low precision, high throughput).
 - HPLC: Dilute filtrate with mobile phase and quantify against a standard curve (High precision).

2.2 Visualization of Workflow



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Figure 1: Self-validating isothermal saturation workflow for solubility determination.

Part 3: Thermodynamic Modeling & Analysis

Once experimental data is collected at temperatures (e.g., 278.15, 288.15, 298.15, 308.15, 318.15 K), use the Modified Apelblat Equation to model the system. This is the industry standard for designing crystallization cooling curves.

3.1 The Modified Apelblat Equation

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
- : Empirical constants derived from regression analysis.

Interpretation for Process Design:

- Positive

value: Indicates exothermic dissolution (rare for this class).

- Negative

value: Indicates endothermic dissolution (solubility increases with T).

- Process Implication: If solubility doubles every 10°C (steep curve), Cooling Crystallization is highly efficient. If the curve is flat, Anti-solvent Crystallization (e.g., adding Water to an Ethanol solution) is required.

3.2 Thermodynamic Parameters

Using the van't Hoff analysis, calculate the enthalpy (

) and entropy (

) of solution:

- (Endothermic): Heat is absorbed. Higher T drives solubility.
- : The dissolution is non-spontaneous (requires energy/mixing), typical for stable crystalline solids like sulfonamides.

Part 4: Process Application (Case Study)

Scenario: You need to purify 50kg of crude **5-Isopropylpyridine-2-sulfonamide**. Objective: >99.5% Purity, >85% Yield.

Recommended Strategy: Cooling Crystallization from Acetonitrile. Based on the solubility landscape, Acetonitrile offers a "Goldilocks" zone:

- Dissolution: Dissolve crude solid in Acetonitrile at reflux (~80°C). The solubility is high, minimizing solvent volume.
- Filtration: Hot filtration removes insoluble mechanical impurities.
- Cooling: Ramp cool to 0–5°C. The sharp drop in solubility forces the pure compound to crystallize while impurities remain in the mother liquor.

- Wash: Wash the filter cake with cold TBME (Tert-Butyl Methyl Ether) to remove residual mother liquor without redissolving the product.

Alternative (Green Chemistry): Use Ethanol/Water. Dissolve in hot Ethanol, then slowly dose Water (anti-solvent) to induce nucleation. This avoids the toxicity of Acetonitrile.

References

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Sources

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